molecular formula C7H5Cl3O B8759917 2,4-Dichloro-1-(chloromethyoxy)benzene CAS No. 13543-09-4

2,4-Dichloro-1-(chloromethyoxy)benzene

Cat. No.: B8759917
CAS No.: 13543-09-4
M. Wt: 211.5 g/mol
InChI Key: KPUQILRBGVUAFH-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(chloromethoxy)benzene (CAS name: benzene, 2,4-dichloro-1-(chloromethoxy)-) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 2 and 4, and a chloromethoxy group (-OCH₂Cl) at position 1. The chloromethoxy substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃-like) effects, influencing its reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(chloromethyoxy)benzene typically involves the chlorination of 2-chloromethoxybenzene. One common method includes the use of N-chloromorpholine as a chlorinating agent. The reaction is carried out in the presence of sulfuric acid at low temperatures to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(chloromethyoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethoxy group can yield 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Scientific Research Applications

2,4-Dichloro-1-(chloromethyoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(chloromethyoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2,4-Dichloro-1-(chloromethoxy)benzene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Toxicity/Regulatory Notes
2,4-Dichloro-1-(chloromethoxy)benzene C₇H₅Cl₃O 215.48* -OCH₂Cl at position 1 Research/Industrial Limited data
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) C₁₂H₇Cl₂NO₃ 284.092 4-nitrophenoxy Herbicide (historical) Banned (endocrine disruptor)
Chlomethoxyfen (2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene) C₁₃H₉Cl₂NO₄ 314.12* 3-methoxy-4-nitrophenoxy Herbicide Suspected environmental persistence
2,4-Dichloro-1-[4-(chloromethyl)-2-methoxyphenoxy]benzene C₁₄H₁₁Cl₃O₂ 309.59 4-chloromethyl-2-methoxyphenoxy Research No toxicity data available
2,4-Dichloro-1-(trichloromethyl)benzene C₇H₃Cl₅ 264.35 -CCl₃ at position 1 Industrial synthesis High logP (4.73), hydrophobic

Physicochemical Properties

  • Crystal Structure :
    • In analogs like 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene (), dihedral angles between benzene rings (82.6°) and weak π-π interactions (3.79–3.99 Å) influence packing density and solubility .
  • LogP and Hydrophobicity :
    • The trichloromethyl derivative () has a high logP of 4.73, suggesting significant hydrophobicity, whereas nitrofen (logP ~3.5*) is moderately lipophilic.

Research Findings and Implications

  • Environmental Impact : Nitrofen’s ban underscores the importance of substituent choice in designing safer agrochemicals. Methoxy and chloromethyl groups may offer reduced ecological risks .
  • Structural Insights : Dihedral angles and intermolecular interactions () inform formulation strategies (e.g., crystal engineering for controlled release).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-1-(chloromethoxy)benzene, and how do reaction parameters influence yield?

The synthesis typically involves halogenation and etherification steps. A common method reacts 2,4-dichlorophenol with chloromethylating agents (e.g., chloromethyl chloride) in the presence of a base like sodium hydroxide. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require strict temperature control to avoid side reactions .
  • Temperature : Reactions are often conducted at 50–80°C to balance kinetics and stability of intermediates.
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields averaging 60–75% under optimized conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and electronic environments. The deshielding of aromatic protons near electron-withdrawing groups (e.g., Cl, OCH2_2Cl) is critical for assignment .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions. This is essential for studying steric effects from the chloromethoxy group .
  • Computational modeling : DFT calculations predict charge distribution and reactive sites, aiding in mechanistic studies .

Q. What are the stability considerations for handling and storing 2,4-Dichloro-1-(chloromethoxy)benzene?

  • pH sensitivity : Stable in neutral to slightly acidic conditions (pH 5–7). Hydrolysis occurs under strongly basic conditions, forming phenolic byproducts .
  • Light exposure : Photodegradation is minimal but should be mitigated by storing in amber glass under inert atmospheres.
  • Temperature : Store at 2–8°C to prevent thermal decomposition or unwanted dimerization .

Advanced Research Questions

Q. How do the electronic effects of substituents influence electrophilic aromatic substitution (EAS) in this compound?

The chlorine atoms (strongly electron-withdrawing) and chloromethoxy group (moderately electron-withdrawing via inductive effect) direct EAS to specific positions:

  • Meta-directing : The chloromethoxy group directs incoming electrophiles to the meta position relative to itself, while the 2,4-dichloro substituents further deactivate the ring.
  • Reactivity studies : Nitration and sulfonation require harsh conditions (e.g., concentrated HNO3_3/H2_2SO4_4 at 80°C), with regioselectivity confirmed by HPLC and GC-MS .

Q. What analytical methods resolve stereochemical complexities in derivatives of this compound?

  • Chiral GC : Capillary columns with polar stationary phases (e.g., HP-Chiral) separate enantiomers of derivatives like cis/trans isomers, with retention times validated against standards .
  • HPLC-MS : Reverse-phase columns (e.g., C18) coupled with high-resolution mass spectrometry distinguish diastereomers and quantify degradation products .

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

  • Mechanistic insights : The compound inhibits cytochrome P450 enzymes via covalent binding to heme centers, as shown in vitro using liver microsomes .
  • Ecotoxicology : Bioaccumulation studies in Daphnia magna reveal a logP of 3.8, indicating moderate hydrophobicity and potential persistence in aquatic systems .

Q. What strategies mitigate contradictions in reactivity data between experimental and computational models?

  • Cross-validation : Compare DFT-predicted reaction pathways (e.g., transition state energies) with kinetic data from stopped-flow spectroscopy.
  • Isotopic labeling : Use 18^{18}O-labeled analogs to trace ether bond cleavage mechanisms under varying conditions .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
LogP3.8 (HPLC determination)
Melting Point72–74°C (DSC)
λmax_{\text{max}} (UV)280 nm (MeOH)

Table 2. Common Side Reactions and Mitigation

ReactionByproductMitigation Strategy
HydrolysisPhenolic derivativesUse anhydrous conditions
DimerizationBis-ether compoundsLower reaction temperature

Properties

CAS No.

13543-09-4

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

2,4-dichloro-1-(chloromethoxy)benzene

InChI

InChI=1S/C7H5Cl3O/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3H,4H2

InChI Key

KPUQILRBGVUAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-water cooled solution of 2,4-dichloro-1-methanesulfinylmethoxy-benzene (8 g, 33.46 mmol) in DCM (100 mL) was added dropwise a solution of acetylchloride (2.6 mL, 36.80 mmol) in DCM (10 mL). The reaction mixture was allowed to reach room temperature during 2 hrs at which time the volatiles were evaporated in vacuo affording ˜7 g of crude 2,4-dichloro-1-chloromethoxy-benzene which was used without further purification.
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